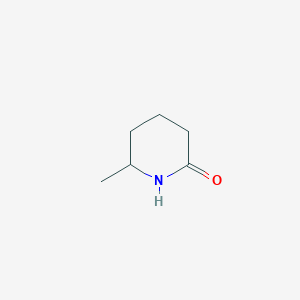

6-Methylpiperidin-2-one

Beschreibung

Significance of Piperidinone Scaffolds in Chemical Sciences

The piperidinone framework is a six-membered ring containing a nitrogen atom and a ketone group. This structural motif is a cornerstone in organic and medicinal chemistry, valued for its presence in a vast array of biologically active compounds and its utility as a versatile synthetic intermediate. mdpi.com Its derivatives are found in more than twenty classes of pharmaceuticals and naturally occurring alkaloids. mdpi.comresearchgate.net

Piperidinone scaffolds are ubiquitous structural motifs found in a diverse range of natural products, particularly in alkaloids isolated from various terrestrial and marine organisms. acs.orgnih.gov These compounds often exhibit significant biological activities. For instance, the 3-hydroxy-2-piperidinone topology is a key feature in natural alkaloids and compounds such as (+)-awajanomycin. nih.gov The cylindricine family of marine alkaloids, isolated from ascidians off the coast of Tasmania, is characterized by a structurally intricate tricyclic scaffold that features a piperidone core. The presence of this scaffold in such complex molecules highlights its importance in the construction of stereochemically dense natural products. The piperidine (B6355638) alkaloid group itself is a significant component of various plants, including those in the Pinus genus, and has been investigated for a range of biological effects. researchgate.net The study of these natural compounds provides insight into biologically relevant chemical space and inspires the design of new therapeutic agents.

| Natural Product Class/Example | Significance | Source |

| Cylindricine Alkaloids | Marine-derived natural products with a complex, tricyclic piperidone core and multiple stereocenters. | Marine Ascidians |

| (+)-Awajanomycin | A natural product containing the 3-hydroxy-2-piperidinone structure. nih.gov | Not Specified |

| Pinidine Alkaloids | A class of piperidine alkaloids found in Pinus species, studied for various biological properties. researchgate.net | Pinus Genus |

| Aspidosperma Alkaloids | A large family of alkaloids, where piperidinone derivatives serve as valuable precursors to key members like vincadifformine. beilstein-journals.org | Various Plants |

The piperidinone framework is one of the most frequently utilized heterocyclic structures in the synthesis of active pharmaceutical ingredients. researchgate.net Its structural flexibility and the reactivity of its functional groups make it an exceptionally valuable building block in organic synthesis. Chemists use piperidone-based templates to access chirally enriched and biologically relevant scaffolds. nih.govresearchgate.net For example, a double aza-Michael reaction can be used to create chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govresearchgate.net

These intermediates are crucial for assembling complex molecular architectures. smolecule.com The development of stereoselective synthesis methods for multi-substituted 2-piperidinones is an active area of research, as these compounds are widespread in drug molecules and serve as key precursors for piperidines. researchgate.net Furthermore, piperidinones are used to construct novel spirocyclic scaffolds, which are of increasing interest in drug discovery due to their three-dimensional character. researchgate.net The ability to functionalize the piperidinone ring at various positions allows for the systematic exploration of chemical space and the generation of compound libraries for biological screening. researchgate.net

The piperidine ring, and by extension the piperidinone scaffold, is a privileged structure in drug discovery, present in more than 70 drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netenamine.net The structural motif is a component in drugs with a wide spectrum of biological activities, including analgesics, antipsychotics, antihistamines, and antihypertensives. researchgate.netbloomtechz.com For instance, piperidone scaffolds are used as intermediates in the synthesis of novel analgesics and medications for treating mental health disorders. bloomtechz.com The acetylcholinesterase inhibitor Donepezil (B133215), used for the treatment of Alzheimer's disease, contains a piperidine core, and research into new analogues often involves the synthesis of piperidone intermediates. acs.orgnih.gov

In the agrochemical sector, piperidine-containing compounds have emerged as a vital category of pesticides, including fungicides, insecticides, and herbicides. ccspublishing.org.cn The flexibility of the piperidine structure enhances a molecule's ability to bind to target receptors in pests and pathogens. ccspublishing.org.cn Research has shown that incorporating a piperidine moiety can significantly influence the biological activity of potential agrochemicals. researchgate.net The scaffold serves as a precursor for developing novel pesticides and herbicides, with the aim of creating crop protection agents that have improved efficacy. bloomtechz.com

| Industry | Application Area | Examples/Significance |

| Pharmaceutical | Antipsychotics/Antidepressants | Piperidone scaffolds are modified to optimize drug efficacy for mental health disorders. bloomtechz.com |

| Analgesics | The piperidine ring is a common structural feature in many pain-relieving medications. bloomtechz.com | |

| Anti-Alzheimer's Agents | The drug Donepezil features a piperidine core, and piperidone intermediates are used to create novel analogues. acs.orgnih.gov | |

| Anticancer Agents | Derivatives have shown potential by modulating key signaling pathways involved in tumor growth. | |

| Agrochemical | Fungicides | Compounds containing a piperidine moiety have demonstrated moderate to good fungicidal activities. researchgate.net |

| Insecticides/Herbicides | The scaffold is used as a precursor to develop new and more effective crop protection agents. bloomtechz.comccspublishing.org.cn |

Importance in Synthetic Building Blocks

Historical Overview of 6-Methylpiperidin-2-one Research

While the broader piperidinone scaffold has a long history in chemical synthesis, dedicated research focusing specifically on this compound is more recent. Historically, piperidine and δ-lactam chemicals were produced from fossil resources. researchgate.netbohrium.com The development of synthetic routes to specific derivatives like this compound has evolved with advances in catalytic chemistry. A significant development in the history of its synthesis is the move towards sustainable production methods. Researchers have demonstrated a strategy to synthesize this compound from biomass-derived triacetic acid lactone (TAL), which can be produced microbially from glucose. bohrium.com This represents a shift from petrochemical feedstocks to renewable, bio-based platform chemicals. researchgate.net This modern approach involves the conversion of TAL into 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO), which is then selectively transformed into this compound using ruthenium catalysts. bohrium.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is heavily influenced by the drive for sustainable chemistry and the creation of value-added chemicals from biomass. researchgate.net A key area of investigation is the optimization of catalytic systems for its synthesis. Studies have shown that ruthenium catalysts supported on beta zeolite (Ru/BEA) are effective for the selective transformation of the intermediate HMPO into this compound, achieving yields as high as 78.5% in dioxane solvent. bohrium.com

Future research is expected to follow several key directions:

Catalyst Development: Further refinement of catalysts to improve yield, selectivity, and recyclability for the conversion of biomass-derived intermediates into this compound. bohrium.com

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of multi-substituted 2-piperidinones, including derivatives of this compound, is highly attractive. researchgate.net Such methods would provide access to chiral molecules with potentially unique biological activities, which is critical for pharmaceutical applications.

Application as a Platform Chemical: Exploring the use of this compound as a versatile precursor for the synthesis of other valuable N-containing heterocycles and fine chemicals. researchgate.net Its structure makes it a candidate for further chemical transformations into more complex molecules for the pharmaceutical and agrochemical industries.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMMAKUHNMSONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963927 | |

| Record name | 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4775-98-8 | |

| Record name | 6-Methyl-2-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4775-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidone, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methylpiperidin 2 One and Its Derivatives

Biomass-Derived Synthetic Routes

A promising and sustainable route to MPO begins with triacetic acid lactone (TAL), a platform chemical that can be produced from glucose through microbial fermentation. sci-hub.sebohrium.comresearchgate.net This pathway involves a series of biological and chemical transformations, highlighting an integrated approach to chemical synthesis. cabbi.bio

Synthesis from Triacetic Acid Lactone (TAL)

The conversion of TAL into MPO represents a significant advancement in the production of δ-lactams from renewable resources. sci-hub.sebohrium.comresearchgate.net This multi-step process leverages both biocatalysis and heterogeneous catalysis to achieve high yields and selectivity.

Triacetic acid lactone (TAL), or 4-hydroxy-6-methyl-2-pyrone, is a versatile organic compound that can be synthesized from glucose via enzymatic catalysis. wikipedia.org Various microorganisms, including Escherichia coli and Saccharomyces cerevisiae, have been engineered to produce TAL. wikipedia.orgnih.gov The biosynthesis involves the enzyme 2-pyrone synthase (2-PS), which catalyzes the condensation of acetyl-CoA with two molecules of malonyl-CoA to form an intermediate that cyclizes into TAL. wikipedia.org

Research has shown that Saccharomyces cerevisiae is a particularly effective host, demonstrating higher yields of TAL compared to E. coli. wikipedia.orgnih.gov Different promoters and mutant enzymes have been explored to optimize TAL production. For instance, expressing a mutant 6-methylsalycilic acid synthase (6-MSAS) in S. cerevisiae has led to TAL concentrations of up to 1.8 g/L. nih.gov Fed-batch cultivation strategies using various carbon sources like ethanol (B145695) have also been investigated, achieving TAL titers as high as 5.2 g/L. nih.gov In one study, engineered Rhodotorula toruloides IFO0880 in a fed-batch fermentation with glucose produced a titer of 9.9 g/L of a TAL precursor after isomerization. cabbi.bio

Table 1: Microbial Production of Triacetic Acid Lactone (TAL)

| Host Organism | Enzyme/Genetic Modification | Carbon Source | Titer | Yield |

|---|---|---|---|---|

| Escherichia coli JWF1(DE3)/pJA1.147A | g2ps1-encoded 2-PS | Glucose (limited) | 0.47 g/L | 0.4% (mol/mol) |

| Saccharomyces cerevisiae | Y1572F mutant of 6-MSAS | Glucose | 1.8 g/L | 6% |

| Industrial Saccharomyces cerevisiae strains | g2ps1-encoded 2-PS | Ethanol (fed-batch) | 5.2 g/L | - |

Data sourced from multiple studies. cabbi.bionih.govnih.govillinois.edu

The next step in the synthetic route is the conversion of TAL to 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO). sci-hub.seresearchgate.net This transformation is achieved through a facile aminolysis reaction, where TAL is treated with ammonia. sci-hub.sebohrium.com This process can be conducted without the need for extensive purification of the initial TAL produced from fermentation. cabbi.bio Studies have demonstrated that this direct aminolysis can yield HMPO with high purity. cabbi.bio For instance, aminolysis of TAL derived from a fermentation broth resulted in HMPO with a purity of 94.3%. cabbi.bio The reaction of primary amines with TAL in water at elevated temperatures (100 °C) also produces 4-hydroxy-2-pyridones. iastate.edu

The selective catalytic hydrogenation of HMPO is the crucial final step to produce MPO. sci-hub.seresearchgate.net This process involves a tandem reaction that is effectively mediated by multifunctional catalysts. bohrium.com Among various catalysts tested, ruthenium (Ru) supported on beta zeolite (BEA) has shown exceptional performance. sci-hub.seresearchgate.net The Ru/BEA catalyst facilitates the selective transformation of HMPO to MPO. sci-hub.sebohrium.com In some studies, a yield of up to 78.5% of MPO was achieved using a Ru/BEA-60 catalyst in a dioxane solvent. sci-hub.senih.govresearchgate.net Other research has explored bimetallic catalysts, such as Ni-Ru supported on carbon, for the catalytic transfer hydrogenation of HMPO, achieving MPO yields of 83.5%. rsc.org

The efficiency of the conversion of HMPO to MPO is highly dependent on the catalyst properties and reaction conditions. sci-hub.senumberanalytics.com The cooperative effects between the active metal (Ru) and the acidic zeolite support are critical for the high catalytic performance of Ru/BEA catalysts. sci-hub.senih.govresearchgate.net The Si/Al ratio in the BEA support has been shown to influence the yield of the final product, with Ru/BEA-60 demonstrating optimal results in certain studies. sci-hub.se

The proposed reaction pathway involves the hydrogenation of the pyridine (B92270) ring of HMPO. researchgate.netresearchgate.net The choice of solvent also plays a significant role in the selectivity of the reaction. For example, using dioxane as a solvent favors the production of MPO, while tert-butanol (B103910) can lead to the formation of 2-methyl piperidine (B6355638) as a major product. sci-hub.seresearchgate.net Reaction conditions such as temperature, pressure, and reaction time are also optimized to maximize the yield of MPO. sci-hub.seresearchgate.net For the Ni-Ru/C bimetallic catalyst, it was found that the ratio of Ni to Ru played a crucial role, influencing the Ru⁰/RuOx ratio which was key to the catalytic system's performance. rsc.org

Table 2: Catalytic Conversion of HMPO to MPO

| Catalyst | Solvent | Temperature | Pressure (H₂) | Yield of MPO |

|---|---|---|---|---|

| Ru/BEA-60 | Dioxane | 180°C | 5 MPa | 78.5% |

Data sourced from multiple studies. sci-hub.seresearchgate.netrsc.orgrsc.org

The synthesis of MPO from glucose exemplifies an integrated strategy that combines biological and chemical catalysis. cabbi.bio This approach begins with the microbial fermentation of glucose to produce TAL, which is then chemically converted to MPO in a multi-step process. cabbi.bio One study demonstrated the entire process, starting from an engineered strain of Rhodotorula toruloides for TAL production, followed by isomerization, aminolysis to HMPO, and finally catalytic hydrogenation over a Ni/SiO₂–Al₂O₃ catalyst to yield MPO. cabbi.bio Although the yield from the glucose-derived HMPO was slightly lower than from commercially sourced TAL, the study successfully demonstrated the feasibility of producing δ-lactams directly from a fermentation broth, showcasing a promising new avenue for the production of bio-based chemicals. cabbi.bio

Optimization of Catalytic Performance and Reaction Pathways

Sustainable Chemistry Approaches for δ-Lactam Production

The production of δ-lactams, including 6-methylpiperidin-2-one (MPO), from renewable resources is a key focus of sustainable chemistry, aiming to reduce reliance on fossil fuels. bohrium.comnih.gov A prominent strategy involves the valorization of biomass-derived triacetic acid lactone (TAL), which can be produced microbially from glucose. bohrium.comresearchgate.net This green synthetic route integrates biological and chemical catalysis to transform TAL into MPO. cabbi.bio

The process begins with the microbial fermentation of glucose using engineered organisms like Rhodotorula toruloides to produce 2-hydroxy-6-methyl-4H-pyran-4-one (2H4P), which is an isomer of TAL. cabbi.bioacs.org This fermentation can achieve titers of up to 9.9 g/L. cabbi.bio The resulting 2H4P is then isomerized to TAL. cabbi.bio Subsequently, TAL undergoes a facile aminolysis reaction, often with ammonia, to form the intermediate 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO). nih.govresearchgate.net This step can proceed without extensive purification of the fermentation broth, yielding HMPO with high purity. cabbi.bio

The final stage involves the catalytic transfer hydrogenation and hydrogenolysis of HMPO to produce this compound. aminer.cnrsc.org This transformation is effectively mediated by multifunctional catalysts. bohrium.com For instance, ruthenium catalysts supported on beta zeolite (Ru/BEA) have demonstrated high efficacy, with dioxane as a solvent favoring the production of MPO, achieving yields as high as 78.5%. nih.govresearchgate.net The cooperative effect between the active metal (Ru) and the acidic zeolite support is crucial for the catalyst's performance. nih.gov Another approach utilizes a Ni/SiO₂–Al₂O₃ catalyst for the hydrogenation/hydrogenolysis of HMPO. cabbi.bio This integrated bio-catalytic pathway represents a significant advancement in producing valuable nitrogenous compounds from renewable biomass. bohrium.com

Table 1: Sustainable Production of this compound (MPO)

| Step | Starting Material | Intermediate/Product | Catalyst/Method | Yield | Reference |

|---|---|---|---|---|---|

| 1. Fermentation | Glucose | 2-hydroxy-6-methyl-4H-pyran-4-one (2H4P) | Engineered Rhodotorula toruloides | 9.9 g/L titer | cabbi.bioacs.org |

| 2. Aminolysis | Triacetic acid lactone (TAL) | 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO) | Ammonia | 94.3% purity | nih.govcabbi.bio |

Asymmetric Synthesis Approaches

Enantioselective Preparation of Chiral this compound and its Isomers

The synthesis of enantiomerically pure piperidinones is of great interest due to their prevalence in biologically active molecules. researchgate.net Methodologies for achieving this often rely on asymmetric induction using chiral auxiliaries or biocatalysis. clockss.org

Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a powerful and green method for the asymmetric synthesis of chiral amines and their derivatives from corresponding ketones. researchgate.netresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a carbonyl acceptor with high enantioselectivity. researchgate.netmdpi.com

An efficient amination/lactamization cascade has been developed for the preparation of enantiopure this compound. researchgate.net This chemo-enzymatic route utilizes an ω-transaminase to catalyze the key stereoselective amination step, which is followed by a spontaneous cyclization to form the δ-lactam. researchgate.netmdpi.com The intramolecular cyclization helps to drive the reversible transamination reaction toward the product side, enabling high conversion rates. mdpi.com For example, a process starting with an amino ester precursor can spontaneously cyclize to the optically pure lactam, allowing for high substrate concentrations. mdpi.com The use of ω-TAs from various microbial sources, sometimes engineered for improved stability and substrate scope, makes this a versatile strategy for producing chiral lactams like this compound in high yield and enantiopure form. researchgate.netresearchgate.netnih.gov

Stereoselective alkylation of a pre-existing lactam ring is a common strategy for introducing chirality. This often involves the use of a chiral auxiliary attached to the lactam nitrogen to direct the approach of the electrophile. researchgate.net A notable example is the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, an isomer of this compound. researchgate.net In this method, a piperidin-2-one scaffold bearing a chiral auxiliary, such as one derived from D-phenylglycinol, is deprotonated with a strong base like sec-butyllithium (B1581126) (s-BuLi) to form a chiral enolate. researchgate.net This enolate then reacts with an alkylating agent (e.g., methyl iodide) to introduce the methyl group. The stereochemical outcome is dictated by the chiral auxiliary. researchgate.net

Another approach involves a reduction/alkylation sequence starting from β-enamino esters that have a chiral auxiliary on the nitrogen atom. clockss.org While this has been applied to the piperidine series, a more direct method is the diastereoselective reduction of a tetrasubstituted β-enamino ester, which creates two contiguous stereocenters simultaneously. clockss.org These methods provide diastereodivergent pathways to chiral 2-piperidin-2-ylpropanoates, which are closely related structures. clockss.org

The choice of protecting groups and reaction conditions has a profound impact on the stereochemical outcome, particularly the diastereomeric excess (de), of asymmetric syntheses. researchgate.netacs.org In the stereoselective alkylation of N-chiral auxiliary-substituted piperidin-2-ones, the presence or absence of a protecting group on the auxiliary itself can invert or significantly alter the diastereoselectivity. researchgate.net

For instance, in the synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, alkylating the unprotected precursor (with a free hydroxyl group) using 2.5 equivalents of s-BuLi resulted in the formation of a single diastereomer (de >99%). researchgate.net In contrast, when the hydroxyl group was protected with a tert-butyldimethylsilyl (TBDMS) group, alkylation with 1.5 equivalents of s-BuLi yielded a 1:2.5 mixture of diastereomers. researchgate.net This dramatic shift is attributed to different chelation states of the intermediate lithium enolate. The unprotected hydroxyl group can coordinate with the lithium ion, leading to a more rigid, six-membered ring structure that enforces a specific trajectory for the incoming alkylating agent. researchgate.net When protected, this chelation is not possible, leading to a different transition state and a loss of stereocontrol. researchgate.net

Reaction conditions such as the solvent can also be critical. In one-pot syntheses of trans-5-hydroxy-6-substituted-2-piperidinones, using tetrahydrofuran (B95107) (THF) as the solvent gave better conversions than dichloromethane (B109758) (DCM). acs.org

Stereoselective Alkylation Processes

Development of Multi-substituted 2-Piperidinones

The development of efficient methods for synthesizing structurally diverse, multi-substituted 2-piperidinones is a significant goal in medicinal and synthetic chemistry. researchgate.netnih.gov Modern strategies often employ multi-component reactions (MCRs) or cascade processes to construct the piperidinone core with multiple substituents in a single step, which is more efficient than traditional multi-step modifications of a pre-existing backbone. nih.govnih.gov

One such approach is a novel five-component reaction that uses aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297) to produce highly substituted 2-piperidinones with three or four stereocenters. nih.gov This Knoevenagel condensation-Michael addition-Mannich cascade is highly stereoselective, typically forming only one diastereomer in good yields (38-90%). nih.gov

Another innovative method is an organophotocatalyzed [1+2+3] strategy that allows one-step access to diverse 2-piperidinones from simple starting materials: inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. nih.gov This process, which operates under mild conditions, constructs two C-N bonds and one C-C bond in a single operation. mdpi.com

Cascade reactions, such as a Michael addition/nitro-Mannich/lactamization sequence, have also been developed for the diversity-oriented synthesis of polysubstituted 2-piperidinones from components like substituted nitrostyrenes and dialkyl malonates. acs.org These advanced methodologies provide rapid and stereoselective access to a wide range of complex piperidinone structures that are valuable for pharmaceutical research. acs.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | MPO |

| Triacetic acid lactone | TAL |

| 2-hydroxy-6-methyl-4H-pyran-4-one | 2H4P |

| 4-hydroxy-6-methylpyridin-2(1H)-one | HMPO |

| sec-Butyllithium | s-BuLi |

| Tetrahydrofuran | THF |

| Dichloromethane | DCM |

| tert-butyldimethylsilyl | TBDMS |

| (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | - |

| D-phenylglycinol | - |

| Pyridoxal-5'-phosphate | PLP |

| Ruthenium | Ru |

Cyclization Reactions in this compound Synthesis

The formation of the this compound core, a prevalent δ-lactam structure, is frequently accomplished through various cyclization strategies. These methods offer diverse pathways to construct the six-membered ring, with the choice of strategy often depending on the desired substitution pattern and stereochemistry of the final product.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a fundamental approach to synthesizing the piperidin-2-one ring. A key mechanism involves the nucleophilic attack of an amino group on a carbonyl or an activated carbonyl group within the same molecule. This process leads to the formation of the characteristic cyclic amide structure. To ensure the desired cyclization occurs and to prevent unwanted side reactions, protecting groups are often employed for other functional groups, such as hydroxyl or additional amino moieties, within the precursor molecule. The efficiency of these cyclization reactions can be enhanced by catalysts like 4-dimethylaminopyridine (B28879) (DMAP), which activate the carbonyl group for the nucleophilic attack.

Another pathway for intramolecular cyclization involves the reaction of amides bearing an alkene group, which can be induced by hydride transfer. mdpi.com This method is particularly effective in polar solvents like DMSO or DMF for producing piperidines with tertiary amino groups. mdpi.com However, the presence of water can be detrimental, potentially leading to the formation of by-products with alcohol functionalities. mdpi.com The stereochemical outcome of these cyclizations can be influenced by various factors, including the reaction conditions and the nature of the starting material. For instance, acid-mediated intramolecular 6-endo-trig cyclization of enones can yield trans-piperidinones, with the potential for the initially formed trans-isomer to convert to the more stable cis-isomer over extended reaction times. mdpi.com

Palladium-Catalyzed Cyclization Strategies for Piperidine Alkaloids

Palladium catalysis offers a powerful tool for the synthesis of piperidine alkaloids, including derivatives of this compound. These methods often provide high levels of control over regio- and stereoselectivity. One notable strategy is the palladium-catalyzed intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, which can produce 6-endo-cyclized piperidines. mdpi.com Additionally, ligand-free, palladium-catalyzed diastereoselective intramolecular allylic amination has been developed, where a protecting group with defined stereochemistry can act as a chiral ligand, directing the stereochemical outcome of the reaction. mdpi.com

A significant advancement is the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates. mdpi.com This reaction proceeds under redox-neutral conditions, making it suitable for a broad range of substrates that are sensitive to oxidation. mdpi.com The use of a chiral P-O ligand is crucial for achieving high selectivity. mdpi.com Furthermore, the interruption of palladium-catalyzed hydrogenation of pyridine derivatives by water can lead to the formation of piperidinones. mdpi.com This method is advantageous due to its high selectivity, good yields, and wide substrate scope, allowing for subsequent one-pot functionalization. mdpi.com In the synthesis of the piperidine alkaloid (−)-iso-6-spectaline, a Pd(II)-catalyzed diastereoselective cyclization was a key step in constructing the trans-2,6-disubstituted piperidin-3-ol scaffold. jst.go.jp

Domino Aza–Michael/Thia–Michael/Aldol Sequences for δ-Lactam Synthesis

Domino reactions, also known as cascade reactions, provide an efficient means to construct complex molecules like δ-lactams from simple starting materials in a single operation. mdpi.comsciprofiles.com A notable example is the domino aza–Michael/thia–Michael/aldol sequence, which allows for the synthesis of polyfunctionalized δ-lactams. mdpi.comscilit.com This methodology has been developed using readily available N-alkoxyacrylamides and α,β-unsaturated carbonyls, yielding products with good yields and selectivity under mild conditions. mdpi.comsciprofiles.com

The process can be initiated as a two-component approach or extended to a one-pot, three-component sequence. mdpi.com In a sequential one-pot reaction, an aza-Michael addition between an N-alkoxyacrylamide and an α,β-unsaturated aldehyde like crotonaldehyde (B89634) is first carried out in the presence of a catalyst such as pyrrolidine. mdpi.com Following this, a silyl-protected thiol and a base are added, initiating a thia-Michael/aldol domino sequence to form the polysubstituted lactam. mdpi.com This approach demonstrates that acrylamides can function as both 1,3-bis-nucleophiles and 1,4-electrophiles within a single reaction vessel. mdpi.comsciprofiles.com

| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyloxyacrylamide, Crotonaldehyde, PhS-TMS | Pyrrolidine, K₂CO₃ | CHCl₃ | RT then 40 | 40 | Single isomer |

| Step-wise: Benzyloxyacrylamide, Crotonaldehyde | Pyrrolidine | CHCl₃ | RT | 70 (Step 1) | N/A |

| Step-wise: Aza-Michael adduct, PhS-TMS | K₂CO₃ | CHCl₃ | 40 | 63 (Step 2) | 87:13 |

| Overall Step-wise | 43 |

Table 1: Comparison of One-Pot vs. Step-Wise Domino Aza–Michael/Thia–Michael/Aldol Sequence. mdpi.com

Radical Cyclization Approaches

Radical cyclization presents another effective strategy for the synthesis of piperidine rings. mdpi.com These reactions can be initiated by various methods and often proceed with high regio- and stereoselectivity. mdpi.comiupac.org For instance, the intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, can lead to polysubstituted alkylidene piperidines. mdpi.com The mechanism is proposed to involve a complex radical cascade. mdpi.com

A novel approach for synthesizing 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgresearchgate.net The choice of the radical mediator can significantly impact the diastereoselectivity of the product. researchgate.net While tributyltin hydride gives good yields, using tris(trimethylsilyl)silane (B43935) can lead to a dramatic enhancement in the diastereomeric ratio. researchgate.net This is attributed to a cascade process involving the rearrangement of the minor stereoisomer. researchgate.net Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes also provides a route to various piperidines in good yields. mdpi.com Furthermore, radical C-H amination/cyclization can be achieved through electrolysis or with copper catalysis. mdpi.com

Catalytic Hydrogenation and Hydrogenolysis in Synthesis

Catalytic hydrogenation and hydrogenolysis are indispensable tools in the synthesis of this compound and its derivatives, enabling the reduction of various functional groups and the formation of saturated heterocyclic rings.

Use of Ruthenium Catalysts

Ruthenium-based catalysts have demonstrated remarkable efficiency and selectivity in the hydrogenation of nitrogen-containing heterocycles and related precursors. mdpi.comnih.gov For example, a heterogeneous ruthenium catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. mdpi.com This catalyst exhibits high stability and can be reused multiple times without significant loss of activity. mdpi.com

In the context of asymmetric synthesis, chiral ruthenium(II) complexes are pivotal for the asymmetric hydrogenation of unsaturated substituted piperidinones, which can then be further reduced to stereochemically defined piperidines. mdpi.com A double reduction strategy, where an initial reduction is followed by a ruthenium-catalyzed asymmetric hydrogenation, has proven effective for synthesizing precursors to biologically active molecules. mdpi.com Ruthenium catalysts are also employed in the hydrogenation of β-keto esters via dynamic kinetic resolution, providing access to key chiral intermediates for pharmaceuticals. cdnsciencepub.com The combination of [Ru(acac)₃], a triphos ligand, and a Lewis acid like Yb(OTf)₃ creates an in situ catalyst capable of hydrogenating a wide array of amides to amines under mild conditions. rsc.org

| Catalyst System | Substrate Type | Key Features |

| Heterogeneous Ruthenium | Multi-substituted pyridines | Diastereoselective cis-hydrogenation, high stability, reusable. mdpi.com |

| Chiral Ruthenium(II) Complex | Unsaturated substituted piperidinones | Stereoselective hydrogenation. mdpi.com |

| Ruthenium(II) Catalyst | α-substituted β-oxo esters | Dynamic kinetic resolution. cdnsciencepub.com |

| [Ru(acac)₃]/Triphos/Yb(OTf)₃ | Secondary and tertiary amides | Mild conditions, improved yields and selectivities. rsc.org |

Table 2: Applications of Ruthenium Catalysts in Hydrogenation Reactions.

Selective Conversion of Pyridinones to Piperidinones

The conversion of pyridinones to their saturated piperidinone counterparts is a synthetically valuable transformation. However, the direct asymmetric hydrogenation of 2-pyridones is challenging due to the stability conferred by amide resonance. nih.govthieme-connect.com Despite this, several advanced catalytic methods have been developed to achieve this conversion with high selectivity.

One notable approach is the use of homogeneous catalysis. A ruthenium complex incorporating chiral N-heterocyclic carbene (NHC) ligands has been successfully employed for the asymmetric hydrogenation of various 2-pyridones. thieme-connect.com In the specific case of 6-methyl-2-pyridone, initial attempts under standard conditions failed to yield the desired product. However, optimization of the reaction, particularly through the use of tert-amyl alcohol (t-AmOH) as the solvent and the addition of n-hexane as a co-solvent at low temperatures, enabled the successful hydrogenation. This system provided the corresponding this compound with good conversion and enantioselectivity. thieme-connect.com The enantiomeric ratio (e.r.) for the hydrogenation of 3- and 6-methyl-substituted pyridones was found to be among the best for sterically undemanding substituents. thieme-connect.com

A conceptually novel and highly effective strategy is the "interrupted hydrogenation" of pyridine derivatives. nih.govd-nb.infomdpi.com This method utilizes a palladium-catalyzed hydrogenation of pyridines that have been pre-functionalized with a chiral oxazolidinone auxiliary. nih.govd-nb.info The reaction is performed in the presence of water, which acts as a nucleophile, intercepting a partially hydrogenated imine intermediate (specifically, an N-acyliminium ion). researchgate.net This interception leads directly to the formation of an enantioenriched δ-lactam (piperidinone), bypassing the full reduction to a piperidine. nih.govmdpi.com This process is distinguished by its high yields and excellent enantiomeric ratios. A key advantage of this methodology is that the oxazolidinone acts as a traceless chiral auxiliary, which can be recovered and recycled after the reaction. d-nb.inforesearchgate.net The reaction has been demonstrated on a gram scale with no significant loss in yield or enantioselectivity. d-nb.inforesearchgate.net

Table 1: Catalytic Systems for Selective Conversion of Pyridinones and Pyridine Derivatives to Piperidinones

| Precursor Type | Catalyst System | Key Features | Product Type | Ref |

|---|---|---|---|---|

| 6-Methyl-2-pyridone | [Ru(SINpEt)₂] | Homogeneous Ru-NHC complex; requires solvent optimization. | This compound | thieme-connect.com |

| Oxazolidinone-substituted Pyridines | Pd/C, H₂, H₂O | Heterogeneous catalysis; interrupted hydrogenation mechanism. | δ-Lactams | nih.govd-nb.inforesearchgate.net |

| 2,6-Disubstituted Pyridines | [Ir(COD)Cl]₂ / (R)-SegPhos / TCCA | Homogeneous Iridium catalyst; in situ activator generation. | Chiral Piperidines | dicp.ac.cn |

Advanced Intermediate Synthesis

The synthesis of complex piperidinone derivatives often relies on the preparation of highly functionalized, stereochemically defined intermediates. Advanced strategies are employed to construct these building blocks with precision.

The asymmetric synthesis of β-amino esters is a cornerstone of modern organic chemistry, and sulfinimine chemistry, pioneered by Davis, provides a robust and reliable method for their preparation. scilit.comarkat-usa.org This methodology utilizes enantiopure N-sulfinyl imines as chiral auxiliaries to direct the stereoselective addition of nucleophiles, such as ester enolates. arkat-usa.org The sulfinyl group activates the imine for nucleophilic attack and provides high diastereoselectivity, after which it can be readily cleaved under mild acidic conditions to furnish the desired enantiopure primary amine. arkat-usa.org

This strategy has been successfully applied to prepare a key intermediate, a β-(6-chloronicotinic)-β-amino ester, as part of a multi-step synthesis of 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-one derivatives. The preparation is reported as a five-step procedure. While the specific details of each step are proprietary to the research, the synthesis can be outlined based on established principles of sulfinimine chemistry:

Aldehyde Formation: The synthesis would likely commence with the conversion of 6-chloronicotinic acid into the corresponding aldehyde. This can be achieved through standard transformations, such as reduction of a corresponding acid chloride or ester derivative.

Sulfinimine Synthesis: The resulting 6-chloro-3-pyridinecarboxaldehyde is then condensed with an enantiopure sulfinamide, for example, (R)- or (S)-p-toluenesulfinamide, typically in the presence of a dehydrating agent like titanium(IV) ethoxide, to form the chiral N-sulfinyl imine.

Enolate Addition: A lithium enolate, generated from an ester like ethyl acetate using a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C), is added to the N-sulfinyl imine. nih.gov This addition occurs in a highly diastereoselective manner, dictated by the chirality of the sulfinyl group, to form the N-sulfinyl-β-amino ester.

Purification: The diastereomeric product is purified, often by column chromatography, to isolate the desired stereoisomer.

Deprotection: The final step involves the removal of the sulfinyl auxiliary group. This is typically accomplished by treatment with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol, to yield the target β-(6-chloronicotinic)-β-amino ester as its salt. arkat-usa.org

This sequence provides a reliable pathway to optically enriched β-amino esters that are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov

Medicinal Chemistry and Pharmacological Applications of 6 Methylpiperidin 2 One Derivatives

Therapeutic Potentials of 6-Methylpiperidin-2-one Derivatives

Derivatives originating from the this compound framework have shown promise in several key therapeutic areas. These include the development of inhibitors for specific enzymes implicated in autoimmune diseases, agents with the ability to combat cancer cells, and compounds that may address central nervous system disorders. The adaptability of this chemical structure allows medicinal chemists to fine-tune its properties to interact with various biological targets.

Janus Kinase (JAK) Inhibitors (e.g., PF-06651600)

A notable application of this compound derivatives is in the creation of Janus kinase (JAK) inhibitors. The JAK family of enzymes plays a crucial role in the signaling pathways of numerous cytokines that are integral to immune responses. smolecule.com Dysregulation of these pathways is associated with various autoimmune and inflammatory diseases.

One prominent example is PF-06651600 (also known as ritlecitinib), a selective and irreversible inhibitor of JAK3. acs.orgmedchemexpress.com This compound was developed through significant research efforts to achieve high selectivity for JAK3, thereby minimizing off-target effects. acs.org The design of PF-06651600 involved creating a molecule that could form a covalent bond with a specific cysteine residue (Cys-909) unique to the JAK3 enzyme. acs.orgresearchgate.net This targeted approach has led to a compound with a favorable efficacy and safety profile, which has been investigated in human clinical studies for conditions like alopecia areata and rheumatoid arthritis. acs.org The synthesis of PF-06651600 utilizes a derivative of this compound, highlighting the importance of this scaffold in developing targeted therapies.

| Compound | Target | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| PF-06651600 (Ritlecitinib) | JAK3 | Irreversible covalent inhibitor, targeting Cys-909 | Alopecia Areata, Rheumatoid Arthritis |

Antitumor and Anticancer Properties

Derivatives of this compound have also been investigated for their potential as antitumor and anticancer agents. Research in this area has focused on synthesizing novel compounds and evaluating their ability to inhibit the growth of various cancer cell lines.

A significant area of research involves the synthesis of pyrimidine (B1678525) derivatives from this compound. researchgate.net Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are known to be scaffolds for many biologically active molecules. semanticscholar.org Studies have shown that pyrimidine derivatives can exhibit a broad range of antitumor activities against various human tumor cell lines, including those for leukemia, breast cancer, and colon cancer. nih.gov By incorporating the this compound moiety into pyrimidine structures, researchers aim to develop novel compounds with enhanced or selective anticancer properties. researchgate.net These efforts are based on the principle of combining different pharmacologically active fragments to create hybrid molecules with improved therapeutic potential. researchgate.net

The cytotoxic effects of this compound derivatives have been evaluated against several cancer cell lines. Notably, studies have demonstrated their activity against human breast adenocarcinoma cells (MCF-7) and human liver carcinoma cells (HepG2). For instance, certain pyrimidine derivatives synthesized from a this compound precursor have exhibited cytotoxic effects against these cell lines.

The evaluation of cytotoxicity is a crucial step in the discovery of new anticancer drugs. The IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric in these studies. Research on various heterocyclic compounds, including those with structural similarities to this compound derivatives, has provided a basis for comparison. For example, studies on other nitrogen-containing heterocyclic compounds have reported IC50 values against MCF-7 and HepG2 cells, highlighting the ongoing search for potent and selective anticancer agents. researchgate.netmdpi.com

| Cell Line | Cancer Type | Significance |

|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma | A commonly used model for studying breast cancer. |

| HepG2 | Human Liver Carcinoma | A key cell line for liver cancer research. |

Pyrimidine Derivatives with Antitumor Activity

Anti-amnesiant Agents and Central Nervous System (CNS) Activity

Beyond their applications in immunology and oncology, derivatives of this compound have shown potential for treating central nervous system (CNS) disorders. tandfonline.com Research has explored their role as anti-amnesiant agents, with a focus on their interaction with specific neurotransmitter systems. tandfonline.com

A promising avenue of investigation is the development of this compound derivatives as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). tandfonline.com These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in various cognitive functions. nih.gov Dysregulation of nAChR signaling has been implicated in several neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. tandfonline.com

Research has shown that certain 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-one and 2-aryl-6-methylpiperidin-4-ol derivatives, which are structurally related to this compound, can act as memory enhancers. tandfonline.com These compounds have been investigated for their ability to improve working memory in preclinical models. tandfonline.com The development of selective nAChR ligands is a key strategy in the search for new treatments for CNS disorders, and the this compound scaffold provides a versatile starting point for the design of such molecules. tandfonline.comtandfonline.com

Anti-inflammatory Properties

Derivatives of the piperidin-2-one and related piperidone structures have shown notable anti-inflammatory effects. Research has focused on synthesizing and evaluating compounds that can mitigate inflammatory responses, often by targeting key mediators of inflammation.

A series of 2-piperidone (B129406) derivatives were designed as multi-potent agents for Alzheimer's disease, which also possess anti-inflammatory properties. nih.gov Compounds such as 6b , 7p , and 7q were found to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-induced microglial BV-2 cells. nih.gov This suggests their potential in addressing neuroinflammation. nih.gov

Furthermore, studies on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, which can be conceptually related to piperidone structures, have identified compounds with significant anti-inflammatory action. nih.gov Specifically, Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate (9c) demonstrated anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov The pharmacological investigation confirmed that modifications at position 6 of the 3(2H)-pyridazinone system are crucial for influencing anti-inflammatory activity. nih.gov Other research has also explored spiro-condensed derivatives of Current time information in Bangalore, IN.smolecule.comsolubilityofthings.comtriazino[2,3-c]quinazolines, identifying promising COX-2 inhibitors through molecular docking and subsequent synthesis and testing. semanticscholar.org

| Compound/Derivative Class | Model/Assay | Key Findings |

| 2-Piperidone derivatives (6b, 7p, 7q) | LPS-induced microglial BV-2 cells | Suppressed production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov |

| Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate (9c) | Carrageenan-induced paw edema (in vivo) | Showed anti-inflammatory activity comparable to indomethacin. nih.gov |

| Spiro[hetaryl-3(4),6'- Current time information in Bangalore, IN.smolecule.comsolubilityofthings.comtriazino[2,3-c]quinazolin]-2'(7'H)-ones | Formalin-induced paw edema (in vivo) | Identified highly active anti-inflammatory compounds. semanticscholar.org |

Antimicrobial Activity

The piperidine (B6355638) and piperidinone frameworks are integral to various compounds exhibiting potent antimicrobial properties against a range of bacterial and fungal pathogens. solubilityofthings.combiointerfaceresearch.com

Research into novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters revealed significant biological activity. core.ac.ukresearcher.life Among the synthesized analogues, compounds 4b and 4d showed persuasive antibacterial activity, while compound 4b also displayed strong antifungal activity against the Aspergillus flavus strain. core.ac.ukresearcher.life The synthesis of new piperidine derivatives via Wittig olefination and other reactions has also yielded compounds with notable antimicrobial effects. biointerfaceresearch.comresearchgate.net In one study, synthesized compounds were tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative), with some derivatives showing good activity. biointerfaceresearch.comresearchgate.net

Additionally, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some compounds exhibiting significant efficacy when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org Studies on spiro derivatives of piperidone also highlight their potential, with chloro-substituted derivatives showing increased antibacterial potency and methoxy-substituted compounds having better antifungal activity. tandfonline.com

| Compound/Derivative Class | Target Organisms | Key Findings |

| 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters (4b, 4d) | Bacteria, Aspergillus flavus | Compound 4b and 4d showed strong antibacterial activity; 4b was also a potent antifungal agent. core.ac.ukresearcher.life |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Active against both gram-positive and gram-negative bacteria. biointerfaceresearch.comresearchgate.net |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various bacterial and fungal strains | Exhibited significant antimicrobial activity, comparable to standard drugs. biomedpharmajournal.org |

| Spiro piperidone derivatives | Bacteria, Fungi | Chloro-substitution enhanced antibacterial potency; methoxy-substitution improved antifungal activity. tandfonline.com |

Antioxidant Activity

Several derivatives incorporating the piperidin-2-one or piperidin-4-one core have been investigated for their ability to scavenge free radicals and act as antioxidants.

Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were evaluated using various in vitro tests, including DPPH and ABTS radical scavenging assays. core.ac.uk Compounds 4l and 4m from this series emerged as having promising antioxidant activity. core.ac.uk Similarly, the synthesis of vanillin-derived piperidin-4-one oxime esters has also yielded compounds with significant antioxidant potential, underscoring the importance of phenyl ester substituents on the core structure. Another study focused on 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles, which include a piperidine moiety, and found them to be potent antioxidant agents. researchgate.net

| Compound/Derivative Class | Assay | Key Findings |

| 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters (4l, 4m) | DPPH, ABTS, FRAP, CUPRAC assays | Exhibited promising antioxidant activity. core.ac.uk |

| Vanillin derived piperidin-4-one oxime esters | In vitro antioxidant assays | Showed significant antioxidant and antimicrobial activity. |

| 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles | In vitro antioxidant assays | Demonstrated potent antioxidant and anti-inflammatory effects. researchgate.net |

| Thiazole-based substituted piperidinone oximes | Antioxidant profiling | Profiled for antioxidant and antimicrobial activity. |

Antidepressant and Anxiolytic Effects

The piperidine nucleus is a common feature in molecules targeting the central nervous system (CNS), with many derivatives showing potential as antidepressants and anxiolytics. anadolu.edu.tr

Research into piperidine derivatives has identified compounds with significant antidepressant-like activities. anadolu.edu.trresearchgate.net A study involving the synthesis of various piperidine derivatives found that compounds 2c-2f reduced immobility time in mice in both the forced swim test (FST) and modified forced swim test (MFST), indicating antidepressant-like effects. researchgate.net The mechanism for these effects was suggested to involve both the monoaminergic and opioidergic systems. researchgate.net

In the realm of anxiolytic activity, derivatives of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione were synthesized and evaluated. nih.gov Compounds 9 , 12 , and 14 from this series displayed potential anxiolytic-like properties in the mouse four-plate test, with effects similar to or greater than the reference drug diazepam. nih.gov Furthermore, research on pimavanserin (B1677881) derivatives has also pointed to anxiolytic-like effects in animal models. mdpi.com The structural features of compounds like 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one also suggest their potential use in treating neurological disorders, including anxiety and depression.

| Compound/Derivative Class | Animal Model/Test | Key Findings |

| Piperidine derivatives (2c-2f) | Forced Swim Test (FST), Modified FST | Reduced immobility time, indicating antidepressant-like effects mediated by monoaminergic and opioidergic systems. researchgate.net |

| 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives (9, 12, 14) | Mouse Four-Plate Test | Displayed significant anxiolytic-like properties. nih.gov |

| Pimavanserin derivative ST-2300 | Open Field Test (OFT) | Significantly increased anxiolytic-like effects. mdpi.com |

Antimalarial Activity

The piperidine ring is a key structural component in several compounds developed to combat malaria, including drug-resistant strains. acs.org

Research has shown that incorporating an aminoalkyl group, such as piperidine, into a chalcone (B49325) structure can significantly enhance antimalarial activity. rsc.org For instance, a chalcone derivative with a piperidine moiety (2a ) showed much greater activity against P. falciparum 3D7 than its counterpart without the piperidine group. rsc.org Similarly, the synthesis of secondary amine-substituted eugenol (B1671780) compounds, including those with a methyl piperidine group, has yielded potent antimalarial agents. researchgate.net Compound 1c (4-allyl-2-methoxy-6-(4-methylpiperidin-1-ylmethyl)phenol ) demonstrated good antimalarial effects against P. falciparum 3D7 with an IC50 value of 0.62 μM. researchgate.net

Modifications to the well-known 4-aminoquinoline (B48711) antimalarial scaffold have also been explored. Attaching a piperidine ring to the side chain has been a strategy to increase activity against chloroquine-resistant strains. acs.org

| Compound/Derivative Class | Target/Strain | Key Findings |

| Chalcone-piperidine derivatives (2a) | P. falciparum 3D7, P. knowlesi A1H1 | Addition of piperidine moiety significantly enhanced antimalarial activity compared to the base chalcone. rsc.org |

| 4-allyl-2-methoxy-6-(4-methylpiperidin-1-ylmethyl)phenol (1c) | P. falciparum 3D7 | Showed good antimalarial activity with an IC50 of 0.62 μM. researchgate.net |

| 4-Aminoquinoline derivatives with piperidine side chains | Chloroquine-resistant P. falciparum | Modifications with heterocyclic rings like piperidine led to a substantial increase in antimalarial activity. acs.org |

Neurodegenerative Disorder Therapeutics (e.g., Alzheimer's, Parkinson's)

Derivatives of this compound are promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. smolecule.commdpi.com Their therapeutic potential stems from their ability to target multiple facets of these complex diseases, including protein aggregation and neuroinflammation. nih.gov

A series of novel 2-piperidone derivatives were specifically designed as agents for Alzheimer's disease. nih.gov The research found that many of these compounds could significantly inhibit the self-aggregation of the Aβ(1-42) peptide, a key pathological hallmark of Alzheimer's. nih.gov Compound 7q was the most effective, showing 59.11% inhibition at a 20 μM concentration. nih.gov This compound was also shown to protect neuronal cells from neurotoxicity mediated by activated microglia. nih.gov

Other studies have focused on piperidine-based derivatives as cholinesterase inhibitors, another important therapeutic strategy for Alzheimer's. nih.govnih.gov A series of 2-pyrazoline (B94618) derivatives bearing piperidine moieties were evaluated, with several compounds identified as potent and selective inhibitors of butyrylcholinesterase (BChE). nih.gov For example, compound 3h (1-(5-(4-(4-Methylpiperidin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone ) was among the most potent BChE inhibitors. nih.gov The synthesis of donepezil (B133215) analogues, a well-known Alzheimer's drug, has also utilized piperidone building blocks to explore stereochemical enhancements for better activity. acs.org

| Compound/Derivative Class | Target/Disease | Key Findings |

| 2-Piperidone derivative (7q) | Alzheimer's Disease (Aβ aggregation, neuroinflammation) | Exhibited the best inhibition of Aβ(1-42) self-aggregation and protected against neurotoxicity. nih.gov |

| 2-Pyrazoline derivative (3h) with methylpiperidine | Alzheimer's Disease (Cholinesterase inhibition) | Demonstrated potent and selective inhibition of butyrylcholinesterase (BChE). nih.gov |

| Piperidine-based chromen-2-one derivatives | Alzheimer's Disease (Multi-target) | Computational studies identified potent multi-targeted derivatives against cholinesterases and monoamine oxidases. nih.gov |

| 2-Aryl-6-methylpiperidin-4-ols | CNS Disorders (Memory enhancement) | Investigated for in vivo working memory activity as potential nAChRs ligands. tandfonline.com |

Structure-Activity Relationship (SAR) Studies

The extensive research into this compound derivatives has provided valuable insights into their structure-activity relationships (SAR). These studies are crucial for optimizing lead compounds and designing more potent and selective therapeutic agents.

For Anti-inflammatory Activity : The nature of substituents on the core ring system is critical. In a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, the anti-inflammatory effect was found to be significantly dependent on the substituent at position 6. nih.gov

For Antimicrobial Activity : Lipophilicity and specific functional groups play a major role. For spiro piperidone derivatives, it was observed that introducing a chloro group enhanced antibacterial potency, whereas a methoxy (B1213986) group led to better antifungal activity. tandfonline.com In another series, the length of a hydrocarbon chain in an ester moiety was found to influence activity, with shorter chains resulting in better efficacy against Staphylococcus aureus. biointerfaceresearch.com

For Cholinesterase Inhibition : In a series of 2-pyrazoline derivatives designed as potential Alzheimer's therapeutics, the substituents on the piperazine (B1678402) or piperidine ring were key. nih.gov Alkyl-substituted piperazines (like methyl or ethyl) conferred better butyrylcholinesterase (BChE) inhibitory activity than phenyl-substituted ones. nih.gov Furthermore, increasing the bulk of the alkyl group on the piperazine ring significantly increased selectivity for BChE over AChE. nih.gov

For Antimalarial Activity : The presence and nature of an amine-containing side chain are pivotal. The addition of an aminoalkyl group like piperidine to a chalcone scaffold dramatically increased antimalarial potency. rsc.org In 4-aminoquinoline derivatives, replacing the terminal diethylamino group with bulkier or heterocyclic rings, including piperidine, led to a substantial increase in activity against chloroquine-resistant malaria strains. acs.org This highlights the importance of the side chain's physicochemical properties, such as pKa and lipophilicity. acs.org

These SAR studies collectively demonstrate that the pharmacological profile of this compound derivatives can be finely tuned by strategic chemical modifications to the core structure and its substituents.

Influence of Substituents on Biological Activity

The biological profile of this compound derivatives is profoundly influenced by the nature and position of substituents on the piperidinone ring. Modifications can alter the molecule's size, shape, polarity, and ability to interact with biological targets, thereby modulating its potency and spectrum of activity.

Research has shown that the introduction of an amino group (-NH2) at the C3 position, as seen in 3-Amino-6-methylpiperidin-2-one, creates a crucial building block for compounds with potential applications in treating autoimmune diseases and cancers. Derivatives synthesized from this precursor have been investigated for their effects on the central nervous system (CNS) and as potential analgesics. The presence of a hydroxyl group (-OH) also significantly impacts activity; for instance, the (3R,6R)-3-hydroxy-6-methylpiperidin-2-one stereoisomer is noted for its potential to interact with various enzymes and receptors, thereby modulating biochemical pathways. smolecule.com

The type of substituent can direct the therapeutic application. For example, studies on related piperidone structures have revealed that chloro (-Cl) substituents can enhance antibacterial potency, while methoxy (-OCH3) groups may lead to better antifungal activity. tandfonline.com In the context of CNS activity, modifications to a related pyridinyl-piperidinyl structure showed that altering substituents on the pyridine (B92270) ring could significantly enhance binding affinity to serotonin (B10506) receptors, suggesting a pathway for developing novel antidepressants. The addition of bulky or reactive groups, such as a cyclohexane-1,2-dione moiety, introduces reactive ketone groups and steric bulk that influence both synthetic routes and biological interactions, with derivatives showing potential as kinase inhibitors. vulcanchem.com

The following table summarizes the influence of various substituents on the biological activities of piperidinone-related scaffolds.

| Substituent/Modification | Position | Observed Influence on Biological Activity | Reference(s) |

| Amino (-NH₂) | C3 | Serves as a key intermediate for compounds targeting CNS disorders and cancer. | |

| Hydroxyl (-OH) | C3 / C4 | Interacts with enzymes and receptors, modulating biochemical pathways. | smolecule.comsmolecule.com |

| Chloro (-Cl) | General | Can increase antibacterial potency. | tandfonline.com |

| Methoxy (-OCH₃) | General | May improve antifungal activity. | tandfonline.com |

| Fluorine (-F) | Various | Can attenuate basicity of the piperidine nitrogen, improving cellular potency and drug properties. | acs.org |

| Phenyl (-C₆H₅) | Various | Can form hydrophobic interactions with target proteins. | nih.gov |

Targeted Modifications for Enhanced Efficacy and Selectivity

To improve the therapeutic potential of lead compounds, medicinal chemists employ targeted modifications to enhance biological efficacy and selectivity for a specific target. This rational design approach often involves altering the physicochemical properties of the this compound core and its derivatives.

A key strategy involves modulating the lipophilicity and basicity of the molecule. For instance, in the development of EZH2 inhibitors, researchers found that the basicity of the piperidine nitrogen had a profound effect on cellular potency, selectivity, and pharmacokinetic properties. acs.org Attenuating this basicity by introducing electron-withdrawing substituents, such as fluorine atoms or an oxetane (B1205548) ring, led to a significant improvement in cellular activity compared to the unsubstituted piperidine analog. acs.org The addition of a trifluoroethyl group to the piperidine nitrogen was found to be optimal for reducing basicity and increasing cellular potency. acs.org

Another approach is to replace or modify parts of the molecular scaffold to improve ligand efficiency and introduce favorable structural characteristics. In one drug discovery program, a naphthalene (B1677914) core was replaced with a 2-methyl benzene (B151609) or 3-methyl-pyridine, which led to a compound with an improved pharmacokinetic profile suitable for in vivo testing. mdpi.com The bromine atom on structures like (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone serves as a versatile handle for introducing new functional groups via cross-coupling reactions, a critical step in the synthesis of the selective 5-HT1F receptor agonist Lasmiditan. Such modifications are crucial for optimizing the structure-activity relationship (SAR) and developing clinical candidates. mdpi.com

Stereostructure Effects on Biological Activities

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of this compound derivatives. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. pjoes.com

The specific stereoconfiguration of substituents on the piperidinone ring can dictate the molecule's ability to bind effectively to its target. For example, compounds such as (4S,6S)-4-hydroxy-6-methyl-piperidin-2-one and (3R,6R)-3-hydroxy-6-methylpiperidin-2-one are distinguished by the specific spatial orientation of their hydroxyl and methyl groups. smolecule.comsmolecule.com This defined stereochemistry is highlighted as a key factor in their potential biological activities, as it governs how the molecule fits into the binding site of a protein. smolecule.com

These differences in interaction can lead to one isomer being pharmacologically active while another is less active or inactive. pjoes.com Therefore, controlling the stereochemistry during synthesis is a crucial aspect of developing potent and selective therapeutic agents based on the this compound scaffold.

Mechanisms of Action

The pharmacological effects of this compound derivatives are rooted in their molecular interactions with specific biological targets. These interactions can trigger a cascade of events within cells, ultimately modulating biochemical pathways involved in disease processes.

Ligand-Receptor and Enzyme Binding Interactions

Derivatives of this compound exert their effects by binding to specific sites on proteins, such as receptors and enzymes. The nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, determines the affinity and specificity of the compound for its target.

In the field of neuroscience, derivatives have been designed to interact with neurotransmitter receptors. Modifications to related pyridinyl-piperidine structures have been shown to enhance binding affinity for serotonin receptors, suggesting a mechanism for potential antidepressant effects.

The table below provides examples of derivatives and their molecular targets.

| Derivative Class | Biological Target | Key Binding Interactions | Reference(s) |

| Pyrrolopyridone-piperidine Analogues | BRD4 Bromodomain | Hydrogen bond between pyridone carbonyl and conserved asparagine (N433); hydrophobic interactions. | nih.gov |

| 2(3H)-Benzoxazolone-piperidine Derivatives | Caspase-3 | Interactions with active site amino acids. | jmchemsci.com |

| Pyridinyl-piperidine Derivatives | Serotonin Receptors | Enhanced binding affinity through structural modifications. | |

| Hydroxy-methylpiperidin-2-one isomers | Various Enzymes and Receptors | Effective binding due to specific stereochemistry. | smolecule.com |

Modulation of Biochemical Pathways

By binding to enzymes or receptors, this compound derivatives can modulate their activity, leading to downstream effects on cellular signaling pathways. This modulation is the ultimate source of their therapeutic action.

For instance, the inhibition of the PI3Kα enzyme by imidazo[1,2-a]pyridine (B132010) derivatives, which can incorporate piperidine moieties, disrupts the PI3K/Akt/mTOR signaling pathway. tandfonline.com This pathway is often hyperactivated in cancer, promoting cell growth and survival. By blocking it, these compounds can induce cell cycle arrest and apoptosis in cancer cells. tandfonline.com

Similarly, piperidine-containing inhibitors of EZH2, a histone methyltransferase, block its catalytic activity within the Polycomb Repressive Complex 2 (PRC2). acs.org This inhibition alters gene expression patterns that are critical for the proliferation and survival of certain cancer cells, leading to anti-tumor effects. acs.org Derivatives of (3R,6R)-3-hydroxy-6-methylpiperidin-2-one are also thought to modulate biochemical pathways, potentially by influencing neurotransmitter biosynthesis or other critical physiological processes. smolecule.com

Drug Discovery and Development Initiatives

The versatile this compound scaffold and its analogs are actively utilized in drug discovery and development programs. These compounds serve both as starting points for the synthesis of complex molecules and as core structures in the development of new therapeutic agents.

3-Amino-6-methylpiperidin-2-one is considered a valuable precursor for creating libraries of pharmacologically active compounds. Derivatives have been explored for a range of therapeutic areas, including CNS disorders like depression and anxiety, as well as for their potential analgesic properties.

The broader piperidine ring structure is a well-established component in modern pharmaceuticals. mdpi.com Structure-activity relationship (SAR) explorations of piperidine-containing molecules have led to significant clinical successes. A notable example is the development of Lasmiditan, a selective 5-HT1F receptor agonist for the treatment of acute migraine, which emerged from the optimization of a halo-pyridinyl-(1-methyl-piperidin-4-yl)-methanone precursor. mdpi.com Furthermore, a highly potent and selective EZH2 inhibitor incorporating a substituted piperidine moiety has advanced into Phase I clinical trials for oncology, demonstrating the scaffold's relevance in developing next-generation cancer therapies. acs.org These initiatives highlight the enduring importance of piperidine-based structures in the ongoing search for novel and effective medicines.

Screening in Chemical Libraries (e.g., ChEMBL)

Chemical library screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for activity against a specific biological target. Large, curated databases like ChEMBL, which contains information on bioactive molecules with drug-like properties, are invaluable resources for these efforts. ebi.ac.ukscienceopen.com The screening of libraries containing this compound derivatives allows researchers to identify initial "hit" compounds that can serve as starting points for further optimization.

The process typically involves high-throughput screening (HTS) where compounds from a library are tested for their ability to interact with a target, such as an enzyme or a receptor. The ChEMBL database, for instance, aggregates bioactivity data from a multitude of sources, including scientific literature and deposited datasets, which can be searched to find compounds with known activity against specific targets. scienceopen.com This data includes various metrics of activity such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

A practical example of screening involving piperidine-containing scaffolds is the evaluation of thieno[2,3-c]pyridine (B153571) derivatives for anticancer activity. In one study, a series of compounds were synthesized and screened against various cancer cell lines. mdpi.com Among the synthesized molecules, those featuring simple piperidine and N-methyl piperidine substitutions (compounds 6a and 6b in the study) demonstrated notable inhibitory effects across all tested cell lines. mdpi.com This highlights how incorporating a piperidine moiety, related to the this compound core, can be a successful strategy in designing bioactive compounds. The initial screening results from such studies provide crucial structure-activity relationship (SAR) data, guiding the next steps in drug development.

DNA-encoded library (DEL) technology represents another powerful screening paradigm. nih.gov This method allows for the screening of libraries of unprecedented size. Although specific examples for this compound are not detailed in the provided sources, the general principle involves screening vast collections of DNA-tagged compounds to find novel interactions with protein targets, which has proven effective for identifying unique and highly selective inhibitors for various clinical targets. nih.gov

Below is a representative data table illustrating the type of information that can be obtained from screening piperidine-related derivatives against cancer cell lines, based on the findings for thieno[2,3-c]pyridine derivatives. mdpi.com

Table 1: Illustrative Screening Data for Piperidine-Substituted Thieno[2,3-c]pyridine Derivatives

| Compound ID | Substitution | Target Cell Line | Observed Activity |

|---|---|---|---|

| 6a | Piperidine | MCF7, T47D, HSC3, RKO | Good Inhibition |

| 6b | N-methyl piperidine | MCF7, T47D, HSC3, RKO | Good Inhibition |

| 6c | Piperazine | MCF7, T47D, HSC3, RKO | Moderate Inhibition |

| 6d | N-methyl piperazine | MCF7, T47D, HSC3, RKO | Moderate Inhibition |

| 6e | N-ethyl piperazine | MCF7, T47D, HSC3, RKO | Moderate Inhibition |

Pharmacophore Design and Optimization